Cas no 1031335-12-2 (tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate)
tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate
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- Inchi: 1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(14)4-5-11(9)15/h9-10H,4-8H2,1-3H3
- InChI Key: LVHTVAFZZMRMGC-UHFFFAOYSA-N
- SMILES: C12CC(C(=O)CC1)CCN2C(OC(C)(C)C)=O
tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0365-100MG |
tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1031335-12-2 | 95% | 100MG |
¥ 1,603.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0365-250MG |
tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1031335-12-2 | 95% | 250MG |
¥ 2,560.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0365-500MG |
tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1031335-12-2 | 95% | 500MG |
¥ 4,270.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0365-1G |
tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1031335-12-2 | 95% | 1g |
¥ 6,402.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0365-5G |
tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1031335-12-2 | 95% | 5g |
¥ 19,206.00 | 2023-03-16 | |
| Ambeed | A743282-1g |
2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester |
1031335-12-2 | 97% | 1g |
$1287.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0365-100mg |
tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1031335-12-2 | 95% | 100mg |
¥1604.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0365-250mg |
tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1031335-12-2 | 95% | 250mg |
¥2561.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0365-500mg |
tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1031335-12-2 | 95% | 500mg |
¥4269.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0365-1g |
tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate |
1031335-12-2 | 95% | 1g |
¥6402.0 | 2024-04-26 |
tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate Suppliers
tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate
Research Brief on tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate (CAS: 1031335-12-2)
In recent years, the compound tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate (CAS: 1031335-12-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. The unique azabicyclo[3.3.1]nonane scaffold offers a versatile platform for drug development due to its conformational rigidity and potential for selective interactions with biological targets.
Recent studies have focused on optimizing the synthetic routes for tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate to improve yield and scalability. A 2023 publication in the Journal of Organic Chemistry demonstrated a novel catalytic asymmetric synthesis method using chiral palladium complexes, achieving enantiomeric excess of over 95%. This advancement addresses previous challenges in stereocontrol and paves the way for more efficient production of enantiopure derivatives for pharmacological evaluation.
The pharmacological potential of derivatives based on this scaffold has been explored in several recent investigations. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that certain 6-oxo-2-azabicyclo[3.3.1]nonane derivatives exhibit potent inhibitory activity against monoamine oxidase B (MAO-B), with IC50 values in the nanomolar range. These findings suggest potential applications in neurodegenerative disorders such as Parkinson's disease, where MAO-B inhibition is a established therapeutic strategy.
Structural modifications of the tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate core have also shown promise in addressing antibiotic resistance. A recent study in the European Journal of Medicinal Chemistry (2023) reported that certain fluoroquinolone hybrids incorporating this scaffold demonstrated enhanced activity against multidrug-resistant Staphylococcus aureus strains, with improved pharmacokinetic properties compared to existing antibiotics.
From a drug delivery perspective, the physicochemical properties of tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate derivatives have been systematically characterized. Research published in Molecular Pharmaceutics (2024) employed computational modeling and experimental studies to elucidate the structure-property relationships of these compounds, providing valuable insights for rational drug design. The findings indicate that subtle modifications to the 6-oxo position can significantly influence membrane permeability and metabolic stability.
Looking forward, the versatility of tert-butyl 6-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate as a synthetic intermediate continues to drive innovation in medicinal chemistry. Current research directions include exploration of its applications in PROTAC (proteolysis targeting chimera) design and as a scaffold for allosteric modulators of G-protein coupled receptors. The compound's unique structural features position it as a valuable building block for addressing emerging therapeutic challenges in precision medicine.
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